![molecular formula C19H18F2N4O2 B2512123 3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(2,6-difluorophenyl)piperidine-1-carboxamide CAS No. 2379986-96-4](/img/structure/B2512123.png)
3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(2,6-difluorophenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting with the formation of core structures followed by various functionalization reactions. For instance, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives involves cyclization, halogenation, and palladium-catalyzed cross-coupling reactions . Similarly, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide includes a reaction between aminopyridine and pyridine carboxylic acid under optimized conditions . These methods could potentially be adapted for the synthesis of 3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(2,6-difluorophenyl)piperidine-1-carboxamide by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of a piperidine ring, which is a common feature in many biologically active molecules. The piperidine ring is often linked to various aromatic systems, such as pyridine or quinazoline, which can be further substituted with different functional groups to modulate the compound's properties . The presence of halogens, like fluorine, can influence the molecule's lipophilicity and electronic properties, potentially affecting its binding affinity to biological targets .
Chemical Reactions Analysis
The chemical reactions involving these compounds are typically centered around their functional groups. For example, the oxadiazolyl group in 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides is crucial for their activity as tubulin inhibitors . The halogenated aromatic systems, as seen in the synthesis of related compounds, are reactive sites for further functionalization, such as Suzuki coupling, which is a common method for constructing biaryl systems . These reactions are essential for the diversification of the chemical space and the optimization of biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of aromatic systems and heteroatoms can affect the compound's solubility, stability, and overall reactivity. For instance, the introduction of electron-withdrawing groups like cyano or fluorine can increase the compound's acidity and affect its pharmacokinetic properties . The optimization of these properties is crucial for the development of compounds with desirable biological activity and acceptable pharmacological profiles.
Scientific Research Applications
Non-linear Optical (NLO) and Molecular Docking Analyses:
- The compound 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, a structurally similar compound, was synthesized and characterized, showing potential in non-linear optical (NLO) properties and molecular docking analyses. These properties suggest potential use in the inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).
PET Imaging of Microglia:
- The compound [11C]CPPC [5-cyano-N-(4-(4-[11C]methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide], which shares some structural elements with the compound , has been utilized as a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound is used in noninvasive imaging of reactive microglia, disease-associated microglia, and neuroinflammation, particularly in disorders like Alzheimer’s and Parkinson’s disease (Horti et al., 2019).
Synthesis and SAR in Pharmacology:
- Compounds like 1-Benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide and 4-benzyl-N-(2,6-dimethylphenyl)piperazine-2-carboxamide, which are structurally related to the queried compound, were synthesized as voltage-gated skeletal muscle sodium channel blockers. These compounds show increased potency and use-dependent block compared to tocainide, indicating potential applications in developing antimyotonic agents (Catalano et al., 2008).
Synthesis and Optimization in Medicinal Chemistry:
- Similar compounds, such as (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides, have been developed as renin inhibitors. These compounds demonstrate high renin inhibitory activity and favorable oral exposure in animal models, indicating potential applications in treating hypertension (Mori et al., 2013).
Exploration in Antiviral Research:
- Further investigation into piperidine-4-yl-aminopyrimidines, a class related to the compound , has led to the development of N-phenyl piperidine analogs, showing effectiveness against wild-type HIV-1 and a broad range of NNRTI-resistant mutant viruses. This illustrates the compound's potential application in antiviral research, particularly for HIV treatment (Tang et al., 2010).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the search results. It’s important to handle all chemical substances with appropriate safety measures.
Future Directions
The future directions for the use of this compound are not specified in the search results. However, given its use in research, it could potentially be involved in the development of new synthetic methods or applications.
Please note that this analysis is based on the limited information available from the search results and may not fully cover all aspects of the compound. For a more comprehensive analysis, please refer to specific scientific literature or databases.
properties
IUPAC Name |
3-[(4-cyanopyridin-2-yl)oxymethyl]-N-(2,6-difluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O2/c20-15-4-1-5-16(21)18(15)24-19(26)25-8-2-3-14(11-25)12-27-17-9-13(10-22)6-7-23-17/h1,4-7,9,14H,2-3,8,11-12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSKQACCYNCFOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=C(C=CC=C2F)F)COC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-cyanopyridin-2-yl)oxy]methyl}-N-(2,6-difluorophenyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-bromophenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/no-structure.png)
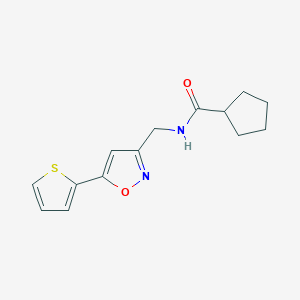
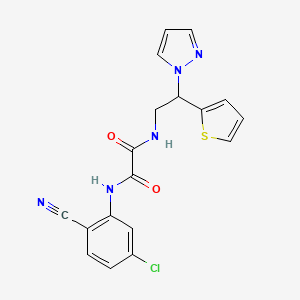
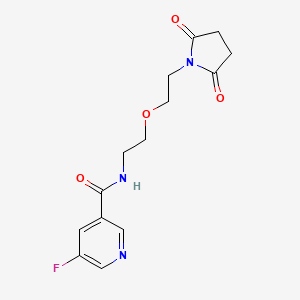
![5H,6H,7H-pyrrolo[1,2-c]imidazol-7-amine dihydrochloride](/img/structure/B2512052.png)
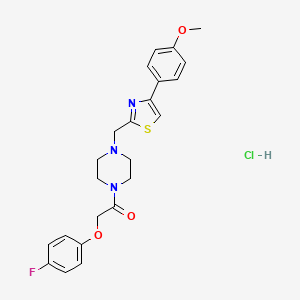
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)cyclohexanecarboxamide](/img/structure/B2512054.png)
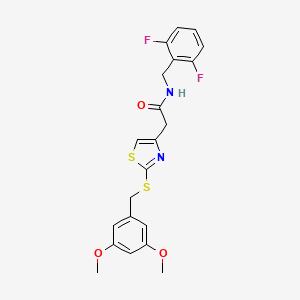
![8-(2-Chloroethyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2512056.png)
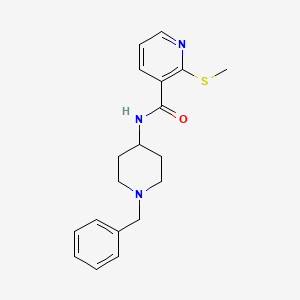
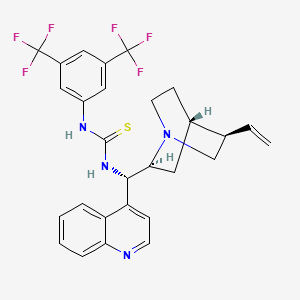
![4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2512061.png)
